2h-Isoxazolo[5,4-d]azonine
Description
2H-Isoxazolo[5,4-d]azonine (CAS: 154099-32-8) is a nine-membered heterocyclic compound featuring a fused isoxazole and azonine ring system. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The structure consists of an isoxazole ring (a five-membered ring containing oxygen and nitrogen) fused to an azonine ring (a nine-membered ring with nitrogen atoms).
Properties
CAS No. |
154099-32-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.176 |
IUPAC Name |
2H-[1,2]oxazolo[5,4-d]azonine |
InChI |
InChI=1S/C9H8N2O/c1-2-5-10-6-4-9-8(3-1)7-11-12-9/h1-7,11H |
InChI Key |
RLMPDSWTUMIDLR-UHFFFAOYSA-N |
SMILES |
C1=CC2=CNOC2=CC=NC=C1 |
Synonyms |
2H-Isoxazolo[5,4-d]azonine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table compares 2H-Isoxazolo[5,4-d]azonine with structurally related fused heterocycles:
Key Observations :
- Ring Size and Heteroatoms : Unlike smaller fused systems like benzo[d]isoxazole (7-membered), this compound’s 9-membered azonine ring introduces conformational flexibility and distinct electronic properties.
- Photophysical Behavior : Thiazolo[5,4-d]thiazole (TTz) derivatives exhibit tunable photoluminescence (e.g., orange-red emission in (MeOPh)₂TTz due to polarization effects ). While this compound’s photophysics remain unstudied, its fused isoxazole-azonine system may enable unique exciton management compared to TTz.
- Synthetic Challenges : Synthesis of 9-membered rings like azonine is more complex than smaller fused systems (e.g., TTz or benzo-isoxazoles). and suggest cyclization or hydrazine-mediated reactions may be applicable but require optimization .
Substituent Effects on Properties
In TTz derivatives, alkyl/alkoxy substituents modulate crystal packing and emission profiles:
- Longer alkyl chains (e.g., HepOPh in TTz) induce orthogonal molecular interactions, broadening emission spectra .
- Methoxy-substituted TTz ((MeOPh)₂TTz) shows red-shifted emission (λₑₘ ≈ 600 nm) due to polarization .
For this compound, analogous substituent effects could influence:
- Solubility : Bulky groups may enhance solubility in organic solvents.
- Electronic Properties : Electron-donating/withdrawing groups could alter HOMO-LUMO gaps.
Stability and Reactivity
- 3(2H)-Isoxazolone,5-amino (a simpler isoxazole derivative) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2) . While this compound’s safety data is unavailable, its fused structure may reduce reactivity compared to monocyclic isoxazoles.
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